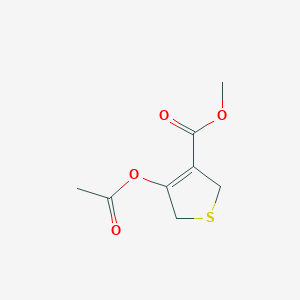
2-(2-Ethylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The linear formula for 2-(2-Ethylcyclopropyl)acetic acid is C7H12O2 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.Wissenschaftliche Forschungsanwendungen
Food Industry Applications
2-(2-Ethylcyclopropyl)acetic acid: , as a derivative of acetic acid, may find applications in the food industry. Acetic acid is traditionally known as vinegar and is widely used as a food preservative . It can also serve as an acidulant to impart a characteristic flavor profile to food products. Moreover, acetic acid has been utilized for microbial decontamination of meat and as a mild descaling agent . Given these uses, its derivatives could potentially be explored for similar or more specialized applications within food science and technology.
Polymer Industry
Acetic acid derivatives are known to play a role in the polymer industry, particularly in the synthesis of vinyl acetate, which is a precursor to polyvinyl acetate (PVA) . 2-(2-Ethylcyclopropyl)acetic acid could be examined for its potential to create new polymers or co-polymers with unique properties suitable for industrial applications.
Catalysts and Catalysis
The chemical structure of 2-(2-Ethylcyclopropyl)acetic acid suggests that it could be used as a ligand for catalysts in various chemical reactions. Research into its effectiveness in process intensification and catalysis could lead to more sustainable and efficient chemical processes .
Textile Industry
Acetic acid is used in the textile industry for neutralizing the residues of soap and dyeing baths . Derivatives like 2-(2-Ethylcyclopropyl)acetic acid might be explored for specialized applications in textile processing, such as modifying the properties of fibers or as a mordant in dyeing processes.
Environmental Applications
Activated carbons are widely used for the adsorption of organic chemicals from water and wastewater. Studies have shown that acetic acid can be effectively removed from aqueous solutions using activated carbons . Derivatives like 2-(2-Ethylcyclopropyl)acetic acid could be researched for their adsorption properties, potentially leading to new methods for environmental cleanup or water treatment.
Agricultural Applications
Acetic acid has been used as an herbicide and for controlling fungal growth on agricultural commodities . Derivatives like 2-(2-Ethylcyclopropyl)acetic acid could be studied for their efficacy in similar applications, offering a possibly safer and more environmentally friendly alternative to traditional agricultural chemicals.
Safety and Hazards
The safety information available indicates that 2-(2-Ethylcyclopropyl)acetic acid may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s worth noting that acetic acid and its derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Acetic acid, a related compound, is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
For instance, acetic acid is a key molecule in metabolism, linking nutrient balance and cellular stress responses with gene transcription and protein function . Acetic acid is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid and its derivatives are known to have various effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethylcyclopropyl)acetic acid. For instance, the presence of acetic acid in aqueous forms can pose significant problems due to its acidic nature . The separation of acetic acid from its water phase is challenging, even though the boiling points are relatively distinct .
Eigenschaften
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)




![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)